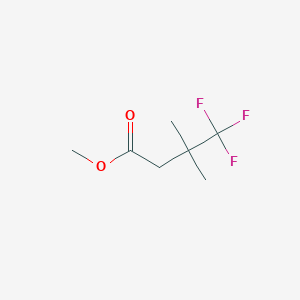
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of trifluoromethyl and ester functional groups, making it a valuable intermediate in various chemical syntheses. This compound is known for its stability and reactivity, which are attributed to the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
Reduction: 4,4,4-trifluoro-3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be compared with other trifluoromethyl-containing esters, such as:
Methyl 4,4,4-trifluorobutanoate: Similar in structure but lacks the additional methyl groups, resulting in different reactivity and applications.
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate: The ethyl ester variant, which may exhibit slightly different physical properties and reactivity due to the longer alkyl chain.
Uniqueness: The presence of both trifluoromethyl and dimethyl groups in this compound makes it a unique compound with distinct reactivity and stability. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties.
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,7(8,9)10)4-5(11)12-3/h4H2,1-3H3 |
InChI Key |
QVEFIEUKZDRLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















